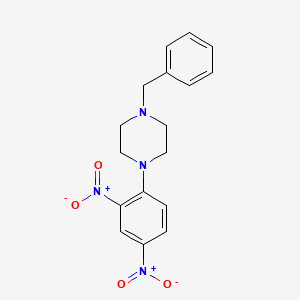
N-(4-ethylcyclohexyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylcyclohexyl)nicotinamide, also known as Eticyclidine or PCE, is a synthetic compound that belongs to the family of arylcyclohexylamines. It was first synthesized in the 1970s and has been used in scientific research as a tool to study the central nervous system. Eticyclidine has been found to have unique properties that make it a valuable tool for studying the mechanisms of action of other drugs that act on the central nervous system.
作用機序
The mechanism of action of N-(4-ethylcyclohexyl)nicotinamide is not fully understood, but it is believed to act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, N-(4-ethylcyclohexyl)nicotinamide can alter the transmission of signals between neurons in the brain.
Biochemical and Physiological Effects
N-(4-ethylcyclohexyl)nicotinamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It has also been shown to increase the uptake of these neurotransmitters by neurons. N-(4-ethylcyclohexyl)nicotinamide has been found to have a number of effects on behavior, including sedation, analgesia, and hallucinations.
実験室実験の利点と制限
N-(4-ethylcyclohexyl)nicotinamide has a number of advantages as a tool for studying the central nervous system. It is relatively easy to synthesize and can be obtained in pure form. It has a unique mechanism of action that makes it a valuable tool for studying the effects of other drugs on the central nervous system. However, N-(4-ethylcyclohexyl)nicotinamide also has a number of limitations. It can be toxic at high doses and can cause hallucinations and other behavioral changes. It is also difficult to administer in vivo, as it must be injected directly into the brain.
将来の方向性
There are a number of future directions for research on N-(4-ethylcyclohexyl)nicotinamide. One area of research is the development of new drugs that target the NMDA receptor. N-(4-ethylcyclohexyl)nicotinamide has been used as a model for the development of these drugs, and new compounds are being developed that have fewer side effects and are more effective at blocking the NMDA receptor. Another area of research is the use of N-(4-ethylcyclohexyl)nicotinamide as a tool for studying the effects of drugs on the central nervous system. New research is being conducted to better understand the mechanisms of action of N-(4-ethylcyclohexyl)nicotinamide and its effects on behavior.
合成法
The synthesis of N-(4-ethylcyclohexyl)nicotinamide involves the reaction of 4-ethylcyclohexanone with nicotinic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure N-(4-ethylcyclohexyl)nicotinamide. The synthesis of N-(4-ethylcyclohexyl)nicotinamide is relatively straightforward and can be carried out in a laboratory setting.
科学的研究の応用
N-(4-ethylcyclohexyl)nicotinamide has been used extensively in scientific research to study the mechanisms of action of other drugs that act on the central nervous system. It has been found to have unique properties that make it a valuable tool in this regard. N-(4-ethylcyclohexyl)nicotinamide has been used to study the effects of drugs on the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been used to study the effects of drugs on the uptake of these neurotransmitters by neurons.
特性
IUPAC Name |
N-(4-ethylcyclohexyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-11-5-7-13(8-6-11)16-14(17)12-4-3-9-15-10-12/h3-4,9-11,13H,2,5-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSQCLDFCYMCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylcyclohexyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)


![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![2-[1-methyl-2-oxo-2-(2,2,4-trimethyl-4-phenyl-3,4-dihydro-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4986032.png)


![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)